molecular formula C19H17NO5 B12154246 2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No.: B12154246
M. Wt: 339.3 g/mol
InChI Key: UQPPEIMDIHYWRS-UHFFFAOYSA-N
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Description

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core, a tetrahydrofuran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a ring-closing metathesis reaction or a cycloaddition reaction involving a suitable diene and dienophile.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the naphthofuran derivative and an amine precursor in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions on the naphthofuran core or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthofuran or tetrahydrofuran derivatives.

Scientific Research Applications

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis:

    Materials Science: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to a specific biological response.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide: Lacks the tetrahydrofuran ring, making it less versatile in terms of chemical reactivity and applications.

    N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide: Lacks the 2-methyl and 4,9-dioxo groups, resulting in different chemical properties and reactivity.

Uniqueness

The presence of the tetrahydrofuran ring, the naphthofuran core, and the carboxamide group in 2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide makes it a unique compound with a wide range of potential applications in various fields. Its unique structure allows for diverse chemical modifications and functionalizations, making it a valuable molecule for scientific research and industrial applications.

Biological Activity

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide (CAS Number: 631856-25-2) is a complex organic compound with potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features have demonstrated selective cytotoxicity against human tumor cells such as HepG2 and DLD cells .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial effects against pathogens like Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .

Antitumor Studies

A series of studies have evaluated the antitumor efficacy of naphthoquinone derivatives. For example:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG25.0Induces apoptosis through caspase activation
Compound BDLD7.5Inhibits topoisomerase II activity

These findings suggest that modifications to the naphthoquinone scaffold can enhance anticancer properties through various mechanisms including apoptosis induction and enzyme inhibition.

Antimicrobial Activity

The antimicrobial activity was assessed using disk diffusion methods against several strains:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans12
Escherichia coli10

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in infectious diseases .

Case Studies

In a notable case study, researchers synthesized several derivatives of the naphthoquinone framework and tested their biological activities:

  • Synthesis and Evaluation : A new derivative was synthesized by attaching different substituents to the naphthoquinone core. The compound exhibited enhanced cytotoxicity against breast cancer cell lines compared to its parent compound.
  • Mechanistic Insights : Further studies revealed that the compound's mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its reactivity and bioactivity?

The compound’s naphthofuran backbone, dioxo groups, and carboxamide functionality are critical for its reactivity. The tetrahydrofuran-2-ylmethyl substituent enhances solubility and modulates steric interactions with biological targets. Computational studies (e.g., density functional theory) can predict electron-deficient regions (e.g., dioxo groups) prone to nucleophilic attacks or hydrogen bonding .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

A multi-step synthesis typically involves:

  • Step 1 : Friedel-Crafts acylation to construct the naphthofuran core.
  • Step 2 : Introduction of the carboxamide group via coupling reagents (e.g., HATU or EDCI).
  • Step 3 : Functionalization of the tetrahydrofuran substituent using Mitsunobu or nucleophilic substitution reactions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for cyclization), and catalysts (e.g., Pd for cross-couplings). Yield improvements (>20%) are achievable via real-time monitoring with LC-MS .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to specific enzymes (e.g., kinases)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. Key parameters:

  • Binding energy : Calculated ΔG values correlate with inhibition constants (e.g., <−8 kcal/mol suggests strong binding).
  • Hydrogen bonding : The carboxamide group interacts with catalytic lysine residues in kinases.
  • Solvent-accessible surface area (SASA) : Predicts membrane permeability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. HEK293) or compound purity (HPLC >95% required).
  • Assay conditions : Redox-active dioxo groups may interfere with MTT assays; use alternative viability assays (e.g., ATP luminescence).
  • Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, focusing on studies with standardized protocols (e.g., IC50 values normalized to control) .

Q. Methodological Guidance

Q. How to design analogs to improve metabolic stability without compromising activity?

  • Modifications : Replace the tetrahydrofuran group with a morpholine ring (reduces CYP450 metabolism) or introduce fluorine atoms (blocks oxidation sites).
  • In vitro assays : Use liver microsomes (human or murine) to measure half-life (t1/2). Aim for t1/2 >60 minutes.
  • Structure-activity relationship (SAR) : Correlate logP (lipophilicity) with permeability (Caco-2 assay) .

Q. What analytical techniques are essential for characterizing degradation products?

  • HPLC-HRMS : Identifies major degradation pathways (e.g., hydrolysis of the carboxamide).
  • NMR (1H/13C) : Confirms structural changes (e.g., loss of dioxo groups under acidic conditions).
  • X-ray crystallography : Resolves stereochemical stability of the tetrahydrofuran substituent .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-methyl-4,9-dioxo-N-(oxolan-2-ylmethyl)benzo[f][1]benzofuran-3-carboxamide

InChI

InChI=1S/C19H17NO5/c1-10-14(19(23)20-9-11-5-4-8-24-11)15-16(21)12-6-2-3-7-13(12)17(22)18(15)25-10/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,20,23)

InChI Key

UQPPEIMDIHYWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4CCCO4

Origin of Product

United States

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